molecular formula C8H9N3 B2661929 4-azido-1,2-dimethylbenzene CAS No. 270256-21-8

4-azido-1,2-dimethylbenzene

Cat. No.: B2661929
CAS No.: 270256-21-8
M. Wt: 147.181
InChI Key: GKGBEJGOTXYPGV-UHFFFAOYSA-N
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Description

4-Azido-1,2-dimethylbenzene is an organic compound with the molecular formula C8H9N3. It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and an azido group. The presence of the azido group makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-1,2-dimethylbenzene typically involves the azidation of 1,2-dimethylbenzene. One common method is the nucleophilic substitution reaction, where 1,2-dimethylbenzene is treated with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-1,2-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

    Substitution: Formation of alkyl azides.

    Reduction: Formation of primary amines.

    Cycloaddition: Formation of triazoles.

Mechanism of Action

The mechanism of action of 4-azido-1,2-dimethylbenzene primarily involves its reactivity as an azide. The azido group can act as a nucleophile in substitution reactions or as a reactive intermediate in cycloaddition reactions. The compound’s reactivity is influenced by the electronic properties of the benzene ring and the substituents attached to it .

Comparison with Similar Compounds

4-Azido-1,2-dimethylbenzene can be compared with other azido-substituted benzene derivatives:

    4-Azidobenzene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

    4-Azido-1,3-dimethylbenzene: Similar structure but with different positional isomerism, affecting its reactivity and applications.

    4-Azido-1,4-dimethylbenzene: Another positional isomer with unique reactivity patterns.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications .

Properties

IUPAC Name

4-azido-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)5-7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGBEJGOTXYPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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